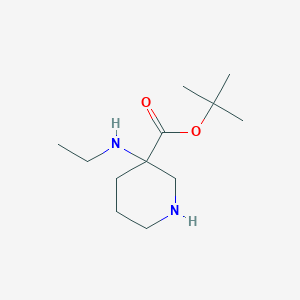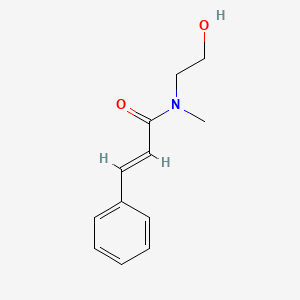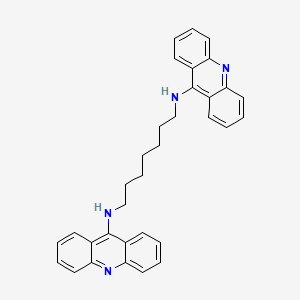
Acridine, 9,9'-heptamethylenediiminobis-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acridine, 9,9’-heptamethylenediiminobis- is a derivative of acridine, a heterocyclic organic compound containing nitrogen. Acridine derivatives are known for their broad range of pharmaceutical properties, including anti-inflammatory, anticancer, antimicrobial, antitubercular, antiparasitic, antimalarial, antiviral, and fungicidal activities . Acridine compounds have been used industrially as pigments and dyes since the nineteenth century .
Méthodes De Préparation
The synthesis of acridine derivatives typically involves the formation of the acridine skeleton through various synthetic routes. One common method is the cyclization of N-phenylanthranilic acid derivatives . The reaction conditions often include the use of strong acids or bases as catalysts and high temperatures to facilitate the cyclization process . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .
Analyse Des Réactions Chimiques
Acridine, 9,9’-heptamethylenediiminobis- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . Substitution reactions often involve nucleophilic or electrophilic reagents, depending on the desired product . Major products formed from these reactions include various substituted acridine derivatives with different functional groups .
Applications De Recherche Scientifique
Acridine, 9,9’-heptamethylenediiminobis- has numerous scientific research applications. In chemistry, it is used as a fluorescent probe for the visualization of biomolecules . In biology, it serves as a DNA intercalator, allowing researchers to study DNA interactions and enzyme activities . In medicine, acridine derivatives are investigated for their potential as anticancer agents due to their ability to inhibit topoisomerase and telomerase enzymes . Additionally, acridine compounds are used in the development of antimicrobial and antiviral drugs . In industry, they are employed as dyes and pigments, as well as in laser technologies .
Mécanisme D'action
The mechanism of action of acridine, 9,9’-heptamethylenediiminobis- involves its interaction with DNA. The compound intercalates into double-stranded DNA, disrupting the helical structure and inhibiting the activity of enzymes such as topoisomerase and telomerase . This intercalation is driven by charge transfer and π-stacking interactions between the polyaromatic chromophore and the base pairs of the DNA helix . The disruption of DNA structure and enzyme activity ultimately leads to the compound’s biological effects .
Comparaison Avec Des Composés Similaires
Acridine, 9,9’-heptamethylenediiminobis- can be compared to other acridine derivatives such as acriflavine, proflavine, and amsacrine . These compounds share similar structural features, including the planar aromatic rings and nitrogen functionalities . each compound has unique properties and applications. For example, acriflavine and proflavine are known for their antibacterial properties, while amsacrine is used as an anticancer agent . The uniqueness of acridine, 9,9’-heptamethylenediiminobis- lies in its specific molecular structure, which allows for distinct interactions with DNA and other biomolecules .
Propriétés
Numéro CAS |
61732-87-4 |
|---|---|
Formule moléculaire |
C33H32N4 |
Poids moléculaire |
484.6 g/mol |
Nom IUPAC |
N,N'-di(acridin-9-yl)heptane-1,7-diamine |
InChI |
InChI=1S/C33H32N4/c1(2-12-22-34-32-24-14-4-8-18-28(24)36-29-19-9-5-15-25(29)32)3-13-23-35-33-26-16-6-10-20-30(26)37-31-21-11-7-17-27(31)33/h4-11,14-21H,1-3,12-13,22-23H2,(H,34,36)(H,35,37) |
Clé InChI |
XBGQVMBAFVJLKU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)NCCCCCCCNC4=C5C=CC=CC5=NC6=CC=CC=C64 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


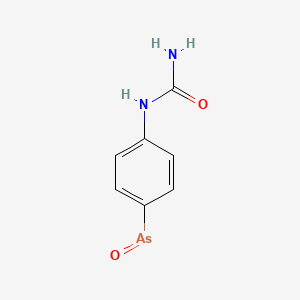
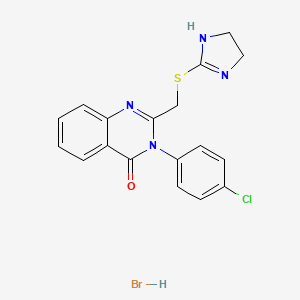

![Benzenamine,4-(1S,4S)-2,5-diazabicyclo[2.2.1]hept-2-yl-(9ci)](/img/structure/B13750150.png)
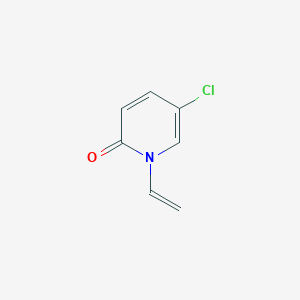
![Quinoxalino[2,3-b]phenazine, 5,12-diethyl-5,12-dihydro-](/img/structure/B13750160.png)
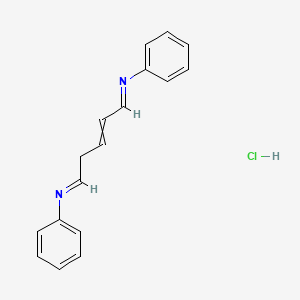

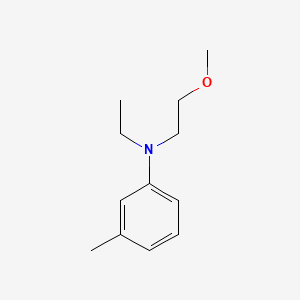
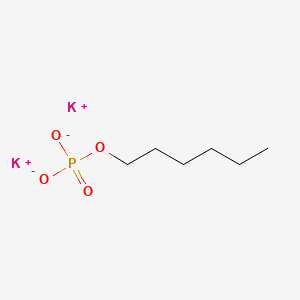
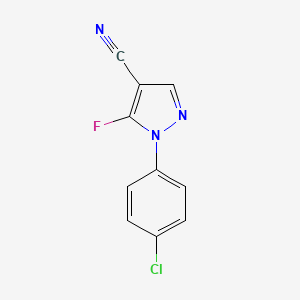
![N'-(4-Chloro-2-methylphenyl)-N-methyl-N-[(trichloromethyl)sulfanyl]methanimidamide](/img/structure/B13750190.png)
